An In-depth Technical Guide to the Chemical Properties of 5-(2-(Trifluoromethyl)phenyl)oxazole
An In-depth Technical Guide to the Chemical Properties of 5-(2-(Trifluoromethyl)phenyl)oxazole
Foreword: The Strategic Union of Oxazole and Trifluoromethyl Moieties
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds with optimized pharmacological profiles is relentless. The compound 5-(2-(trifluoromethyl)phenyl)oxazole emerges as a subject of significant interest, not merely as a unique chemical entity, but as a strategic amalgamation of two privileged structural motifs: the oxazole ring and the trifluoromethyl-substituted phenyl group. The oxazole core is a cornerstone in numerous natural products and synthetic drugs, valued for its ability to engage in a variety of non-covalent interactions with biological targets.[1] Concurrently, the trifluoromethyl group has become an indispensable tool in drug design, known for its profound effects on metabolic stability, lipophilicity, and binding affinity.
This guide provides a comprehensive technical overview of the chemical properties of 5-(2-(trifluoromethyl)phenyl)oxazole. Moving beyond a simple recitation of data, we will delve into the causality behind its structural characteristics, predict its spectroscopic signature, analyze its reactivity, and propose robust synthetic and analytical protocols. The insights herein are curated to empower researchers in their efforts to harness the potential of this and related scaffolds in the development of next-generation therapeutics.
Molecular Structure and Physicochemical Profile
The structure of 5-(2-(trifluoromethyl)phenyl)oxazole features a five-membered oxazole ring connected at the 5-position to a phenyl ring, which is itself substituted at the 2-position with a trifluoromethyl (-CF3) group. This specific arrangement dictates its electronic landscape and, consequently, its physical and chemical behavior. The phenyl ring is heavily influenced by the potent electron-withdrawing nature of the adjacent trifluoromethyl group.
A summary of its core physicochemical properties, based on calculations and data from close structural analogs, is presented below.
Table 1: Physicochemical Properties of 5-(2-(Trifluoromethyl)phenyl)oxazole and Analogs
| Property | Predicted/Analog Value | Rationale & Significance |
| Molecular Formula | C₁₀H₆F₃NO | Derived from its constituent atoms. |
| Molecular Weight | 213.16 g/mol | Foundational for all stoichiometric calculations. |
| LogP (Octanol/Water) | ~3.5 - 4.4 | The CF₃ group significantly increases lipophilicity, which is crucial for membrane permeability. An analog with an additional fluorine has a LogP of 3.4995.[2] A bis(trifluoromethyl) analog has a LogP of 4.3792.[3] |
| Topological Polar Surface Area (TPSA) | 26.03 Ų | This value, identical to its fluorinated analog, suggests good potential for oral bioavailability (as values < 140 Ų are often correlated with cell permeability).[2] |
| Hydrogen Bond Acceptors | 2 (N and O in oxazole) | Influences solubility and potential interactions with biological targets.[2] |
| Hydrogen Bond Donors | 0 | The absence of donor groups limits certain types of intermolecular interactions.[2] |
| Rotatable Bonds | 1 (C-C bond) | The single bond between the phenyl and oxazole rings allows for conformational flexibility.[2] |
Spectroscopic Characterization: An Anticipated Signature
While a dedicated experimental spectrum for this exact molecule is not publicly available, its spectroscopic characteristics can be reliably predicted based on the analysis of its constituent parts and data from analogous structures.[4][5] A robust quality control system for any synthetic batch would rely on the combined validation from the following techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
Phenyl Protons (δ 7.5-7.8 ppm): The four protons on the 2-(trifluoromethyl)phenyl ring would appear as a complex multiplet in this region. The ortho-protons to the oxazole ring and the CF₃ group will show the most distinct shifts.
-
Oxazole Protons (δ 7.2-8.1 ppm): The proton at the C4 position of the oxazole ring is expected to appear as a singlet around δ 7.2-7.4 ppm. The proton at the C2 position is anticipated to be the most downfield, appearing as a singlet around δ 8.0-8.1 ppm.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Trifluoromethyl Carbon (δ ~120-125 ppm): This carbon will appear as a characteristic quartet due to coupling with the three fluorine atoms (¹JCF ≈ 270 Hz).[5]
-
Phenyl Carbons (δ ~125-135 ppm): The aromatic carbons will appear in this region, with the carbon attached to the CF₃ group (C2') showing a quartet (²JCF ≈ 30-40 Hz).[5]
-
Oxazole Carbons (δ ~120-160 ppm): Expect signals for C4 (~120-125 ppm), C5 (~148-152 ppm), and the most deshielded C2 (~155-160 ppm).
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
A sharp singlet is expected around δ -60 to -68 ppm , which is the characteristic region for a trifluoromethyl group attached to an aromatic ring.[5] This signal provides an unambiguous confirmation of the CF₃ group's presence.
-
Mass Spectrometry (MS)
-
Ionization Method: Electrospray Ionization (ESI) would be a suitable soft ionization technique.
-
Expected Molecular Ion: [M+H]⁺ at m/z = 214.05.
-
Key Fragmentation Pattern: The primary fragmentation pathway would likely involve the cleavage of the oxazole ring, a characteristic pattern for this heterocyclic system.
Infrared (IR) Spectroscopy
-
Aromatic C-H Stretch: ~3100-3000 cm⁻¹
-
C=N and C=C Stretching: A series of bands between 1610-1450 cm⁻¹ for the oxazole and phenyl rings.
-
C-O-C Stretch (oxazole): ~1070-1040 cm⁻¹
-
C-F Stretching: Strong, characteristic absorption bands in the region of 1350-1100 cm⁻¹, often multiple bands, confirming the trifluoromethyl group.
Chemical Reactivity and Stability
The molecule's reactivity is governed by the interplay between the electron-deficient oxazole ring and the heavily deactivated phenyl ring. This dual nature makes the compound relatively stable but also offers specific sites for chemical modification under controlled conditions. The analysis of its fluoro-analog provides a strong foundation for these predictions.[1]
Electrophilic Substitution
Both the oxazole and the 2-(trifluoromethyl)phenyl rings are strongly deactivated towards electrophilic aromatic substitution.
-
Oxazole Ring: The electronegativity of the nitrogen and oxygen atoms inherently makes the oxazole ring electron-deficient and thus resistant to attack by electrophiles.[1]
-
Phenyl Ring: The trifluoromethyl group is one of the most powerful deactivating groups, making electrophilic attack on the phenyl ring extremely difficult.
Should a reaction be forced under harsh conditions, substitution would preferentially occur at the C4 position of the oxazole ring, which is the most electron-rich carbon.
Caption: Predicted reactivity map of 5-(2-(trifluoromethyl)phenyl)oxazole.
Nucleophilic Attack
The electron-deficient nature of the oxazole ring renders it susceptible to nucleophilic attack.
-
Primary Site (C2): The most electrophilic carbon is C2, making it the most common site for nucleophilic attack. This often leads to ring-opening, especially under strong acidic or basic conditions (hydrolysis).
-
Secondary Site (C5): The C5 carbon is the second most electrophilic site.
Stability Profile
-
Thermal Stability: The compound is expected to be thermally stable due to its aromatic nature.
-
Hydrolytic Stability: While generally stable, the oxazole ring can undergo hydrolysis to an α-acylamino ketone under strong acidic or basic conditions, initiated by nucleophilic attack at the C2 position. The electron-withdrawing trifluoromethyl group may slightly increase its susceptibility to nucleophilic attack compared to unsubstituted phenyl-oxazoles.
-
Metabolic Stability: The trifluoromethyl group is a well-established metabolic blocker. It enhances metabolic stability by preventing CYP450-mediated oxidation at the substituted position on the phenyl ring.[1]
Synthesis and Characterization Workflow
While multiple pathways to oxazoles exist, the Van Leusen oxazole synthesis provides a direct and high-yielding route to 5-substituted oxazoles from aldehydes.[6][7] It is a robust and reliable method for generating the target compound.
Proposed Synthesis: Van Leusen Reaction
This protocol describes the synthesis of 5-(2-(trifluoromethyl)phenyl)oxazole from 2-(trifluoromethyl)benzaldehyde and tosylmethyl isocyanide (TosMIC).
Caption: Experimental workflow for the Van Leusen synthesis of the title compound.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-(trifluoromethyl)benzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1 eq).
-
Solvent Addition: Add anhydrous methanol (approx. 0.2 M concentration relative to the aldehyde) via syringe and stir until all solids are dissolved.
-
Causality: Methanol is a common solvent for this reaction, and an anhydrous environment is critical to prevent side reactions with the base and the anionic intermediates.
-
-
Base Addition: Cool the reaction mixture to 0°C in an ice bath. Add potassium carbonate (K₂CO₃, 1.5 eq) portion-wise over 10 minutes.
-
Causality: K₂CO₃ is a sufficiently strong base to deprotonate TosMIC, initiating the reaction sequence. The reaction is exothermic, and slow addition at 0°C helps control the initial reaction rate.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-18 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed. This ensures the reaction has gone to completion.
-
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Causality: The product is organic-soluble and will move into the ethyl acetate layer, separating it from the inorganic salts (like potassium p-toluenesulfinate) which remain in the aqueous layer.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Self-Validation: The purity of the collected fractions should be confirmed by TLC before combining and concentrating to yield the final product.
-
-
Final Characterization: Confirm the structure and purity of the final compound using NMR, MS, and IR spectroscopy as detailed in Section 2.
Applications and Future Directions in Drug Discovery
The 5-(2-(trifluoromethyl)phenyl)oxazole scaffold is a compelling starting point for medicinal chemistry campaigns. Its structural features suggest potential for a range of biological activities.
-
Kinase Inhibition: Many kinase inhibitors incorporate substituted five-membered heterocycles. The ability of the oxazole to act as a hydrogen bond acceptor and the lipophilic nature of the trifluoromethylphenyl group could facilitate binding within ATP pockets.
-
Ion Channel Modulation: A structurally related compound, 5-(2-(trifluoromethyl)phenyl)indazole, was identified as a potent antagonist of the TRPA1 ion channel, which is involved in inflammatory pain. This suggests that the 2-(trifluoromethyl)phenyl moiety is well-suited for interaction with protein targets of this class.
-
Anticancer and Antimicrobial Agents: Oxazole derivatives have been extensively investigated for their anticancer and antimicrobial properties. The substitution pattern plays a crucial role in their biological activity, and this scaffold offers a unique variation for exploration.
Future work should focus on the synthesis of a library of analogs to build a robust Structure-Activity Relationship (SAR). Modifications could include substitution at the C2 and C4 positions of the oxazole ring or altering the substitution pattern on the phenyl ring to probe interactions with specific biological targets.
Conclusion
5-(2-(Trifluoromethyl)phenyl)oxazole represents a molecule of high strategic value for chemical and pharmaceutical research. Its chemical properties are defined by the electron-withdrawing character of its two core motifs, leading to a profile of high metabolic stability and specific sites of reactivity. Its synthesis is readily achievable through established, high-yield methodologies like the Van Leusen reaction. The predictive spectroscopic and reactivity data provided in this guide serve as a foundational resource for researchers aiming to synthesize, characterize, and ultimately exploit this promising scaffold in the design of novel, high-impact chemical entities.
References
-
[2-Phenyl-5-trifluoromethyl-oxazole-4-carboxylic acid {6-
-
[Isomerization of 5-(2H-Azirin-2-yl)oxazoles: An Atom-Economic Approach to 4H-Pyrrolo
-
pi.com/1420-3049/16/9/7936)
Sources
- 1. 5-(2-fluoro-6-(trifluoromethyl)phenyl)oxazole | 2364585-23-7 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]
- 4. Isomerization of 5-(2H-Azirin-2-yl)oxazoles: An Atom-Economic Approach to 4H-Pyrrolo[2,3-d]oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
